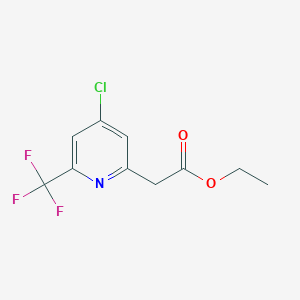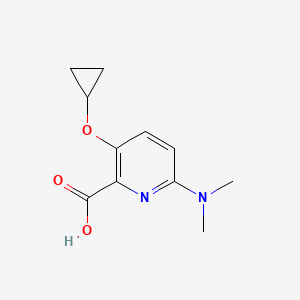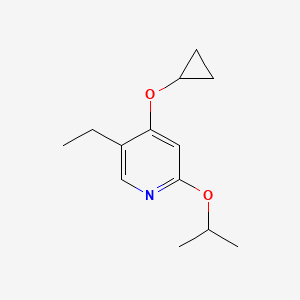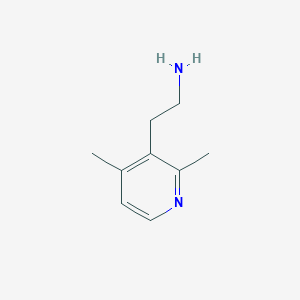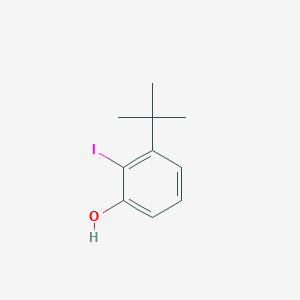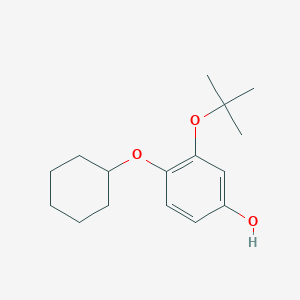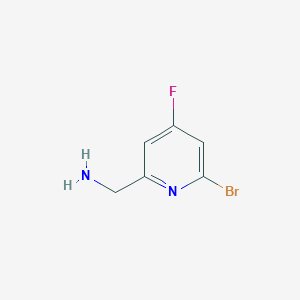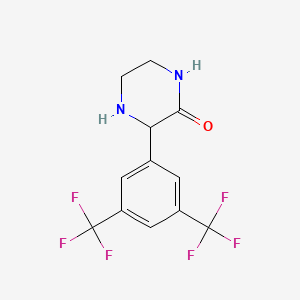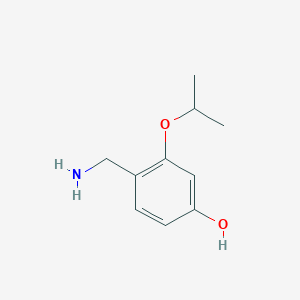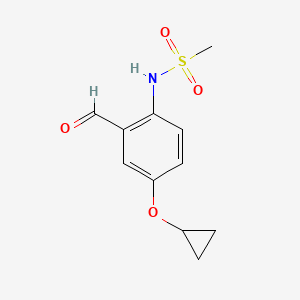
N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide: is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.293 g/mol This compound is known for its unique structural features, including a cyclopropoxy group and a formyl group attached to a phenyl ring, which are further connected to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Formylation: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where a substituted benzene reacts with a formylating agent like DMF and POCl3.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide is used as an intermediate in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, given its structural similarity to certain enzyme substrates.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
N-(4-Formylphenyl)methanesulfonamide: This compound lacks the cyclopropoxy group, which may result in different reactivity and binding properties.
N-(2-Cyclopropoxy-4-formylphenyl)methanesulfonamide: This isomer has the cyclopropoxy and formyl groups in different positions on the phenyl ring, potentially affecting its chemical behavior and applications
Uniqueness: N-(4-Cyclopropoxy-2-formylphenyl)methanesulfonamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-2-formylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H13NO4S/c1-17(14,15)12-11-5-4-10(6-8(11)7-13)16-9-2-3-9/h4-7,9,12H,2-3H2,1H3 |
InChI Key |
JUQQLLSGQSVPDT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


